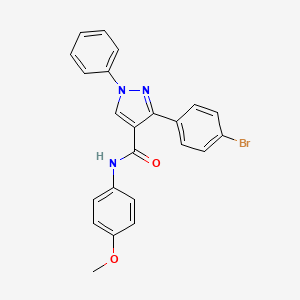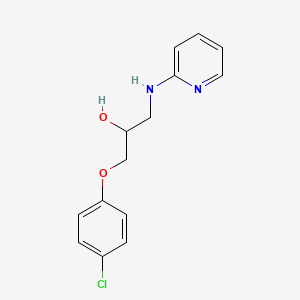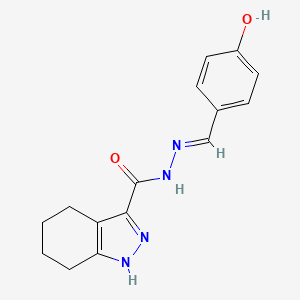
N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
CYC116 inhibits N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. In addition to its effects on N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, CYC116 has also been shown to inhibit other kinases, including Aurora A and B, which are involved in mitotic spindle formation and chromosome segregation.
Biochemical and Physiological Effects:
In preclinical studies, CYC116 has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines. It has also demonstrated antitumor activity in xenograft models of human cancer. In addition to its effects on cancer cells, CYC116 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CYC116 is its potent inhibitory activity against N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, making it a valuable tool for studying cell cycle regulation. However, its broad inhibitory activity against other kinases may limit its specificity in certain experiments. In addition, its relatively low solubility in aqueous solutions may require the use of organic solvents, which can complicate experimental design.
Orientations Futures
Future research on CYC116 could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells and the tumor microenvironment. In addition, further studies on its anti-inflammatory effects could lead to its potential use in the treatment of inflammatory diseases. Finally, the development of more potent and selective CDK inhibitors could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of CYC116 involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with cyclopentylamine to form N-cyclopentyl-2-chloro-5-nitrobenzenesulfonamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine. The final step involves the oxidation of the amine to form N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide.
Applications De Recherche Scientifique
CYC116 has been extensively studied for its potential as an anticancer agent. N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide are a family of kinases that are involved in cell cycle regulation and are frequently overexpressed in cancer cells. Inhibition of N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. CYC116 has shown potent inhibitory activity against N-cyclopentyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide 1, 2, 4, and 9, and has demonstrated antiproliferative activity against a wide range of cancer cell lines.
Propriétés
IUPAC Name |
N-cyclopentyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-15(17)9-5-6-10-11(7-9)20(18,19)14-12(10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMAFBWNBXULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)

![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)

![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)